N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a thiazole ring, a bromophenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form 4-(4-bromophenyl)thiazol-2-amine.
Coupling with Quinoline Derivative: The thiazole derivative is then coupled with a quinoline derivative, such as 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits similar antimicrobial and anticancer activities.
4-(4-bromophenyl)-thiazol-2-amine: Known for its antimicrobial properties.
Properties
Molecular Formula |
C25H24BrN3O3S |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H24BrN3O3S/c1-2-3-4-7-14-29-20-9-6-5-8-18(20)22(30)21(24(29)32)23(31)28-25-27-19(15-33-25)16-10-12-17(26)13-11-16/h5-6,8-13,15,30H,2-4,7,14H2,1H3,(H,27,28,31) |
InChI Key |
RNERDBUGVHWVLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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